molecular formula C17H20N2O4S B5593379 2-(2-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

2-(2-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

Cat. No.: B5593379
M. Wt: 348.4 g/mol
InChI Key: BHMISRLKYDZCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~2~-(2-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is 348.11437830 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Tetrahydroisoquinolines

The compound has been utilized in the development of synthetic equivalents based on Weinreb amide (WA) functionality for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. These frameworks are significant due to their presence in various bioactive molecules and pharmaceuticals. The process involves N-benzylation and the addition of arylmagnesium halide on the WA functionality, followed by reduction and acid-promoted cyclization for synthesis Harikrishna Kommidi, Sivaraman Balasubramaniam, & I. Aidhen, 2010.

Herbicidal Activity

Another application involves the reaction with Lawesson's Reagent to produce 1,3,2-diazaphospholidin-4-thione-2-sulfides, which have demonstrated high selective herbicidal activity. This research explores the compound's potential in agricultural applications by synthesizing derivatives with targeted biological effects Liang‐Nian He & Ruyu Chen, 1997.

Osteoclastogenesis Inhibition

The compound has been investigated for its potential therapeutic application in preventing bone loss. Specifically, derivatives of the compound have shown inhibitory activity against receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation, a key process in bone resorption and osteoporosis. This research suggests a potential application in treating conditions like postmenopausal osteoporosis Eunjin Cho et al., 2020.

Glycoside Synthesis

The compound's derivatives have also been utilized in the synthesis of glycosides, showcasing the versatility of these compounds in organic synthesis and potential applications in the development of therapeutics and other biologically active molecules D. Crich & Mark Smith, 2000.

Properties

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)18-17(20)12-19(24(3,21)22)15-6-4-5-7-16(15)23-2/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMISRLKYDZCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.